

Introduction: The Critical Role of Solubility in Drug Development

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Compound of Interest

Compound Name: *(R)*-4-hydroxy-*N,N*-diphenylpent-2-ynamide

Cat. No.: B2772069

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In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poorly soluble compounds often face significant hurdles in formulation and can exhibit variable absorption, leading to unpredictable clinical outcomes.[2] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility profile of **(R)**-4-hydroxy-*N,N*-diphenylpent-2-ynamide, a chiral alkynyl amide with potential therapeutic applications.

(R)-4-hydroxy-*N,N*-diphenylpent-2-ynamide is a small molecule with the following key identifiers:

- CAS Number: 899809-61-1[3][4]
- Molecular Formula: C₁₇H₁₅NO₂[3]
- Molecular Weight: 265.31 g/mol [4]

Understanding the solubility of this specific molecule is not merely an academic exercise; it is a foundational step in its potential development as a pharmaceutical agent. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

Before delving into experimental design, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[5]

- **Thermodynamic Solubility:** This is the true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[6] It is a critical parameter for understanding the intrinsic properties of a drug and is essential for late-stage development and formulation.[6] The shake-flask method is a classic technique for determining thermodynamic solubility.[1]
- **Kinetic Solubility:** This measurement is often employed in the early stages of drug discovery for high-throughput screening.[7] It assesses the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO and then introduced into an aqueous buffer, begins to precipitate.[7][8] While faster to determine, kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.[5][7] This can potentially mask underlying solubility issues that will become apparent later in development.[7]

The choice between these assays depends on the stage of drug development. Early on, kinetic solubility helps in quickly ranking and filtering large numbers of compounds.[8] As a candidate progresses, a precise understanding of its thermodynamic solubility becomes imperative.[6]

The Biopharmaceutics Classification System (BCS): A Regulatory Perspective

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[9][10] This classification is a key tool for regulatory agencies like the FDA and EMA and can guide drug development strategies, potentially allowing for biowaivers of in vivo bioequivalence studies for certain drug products.[11][12]

The BCS divides drugs into four classes:

- **Class I: High Solubility, High Permeability**

- Class II: Low Solubility, High Permeability
- Class III: High Solubility, Low Permeability
- Class IV: Low Solubility, Low Permeability

A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[12] Determining the solubility of **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide** across this pH range is therefore not just a measure of a physical property, but a critical step in its regulatory and development pathway.

Experimental Design: A Self-Validating Approach

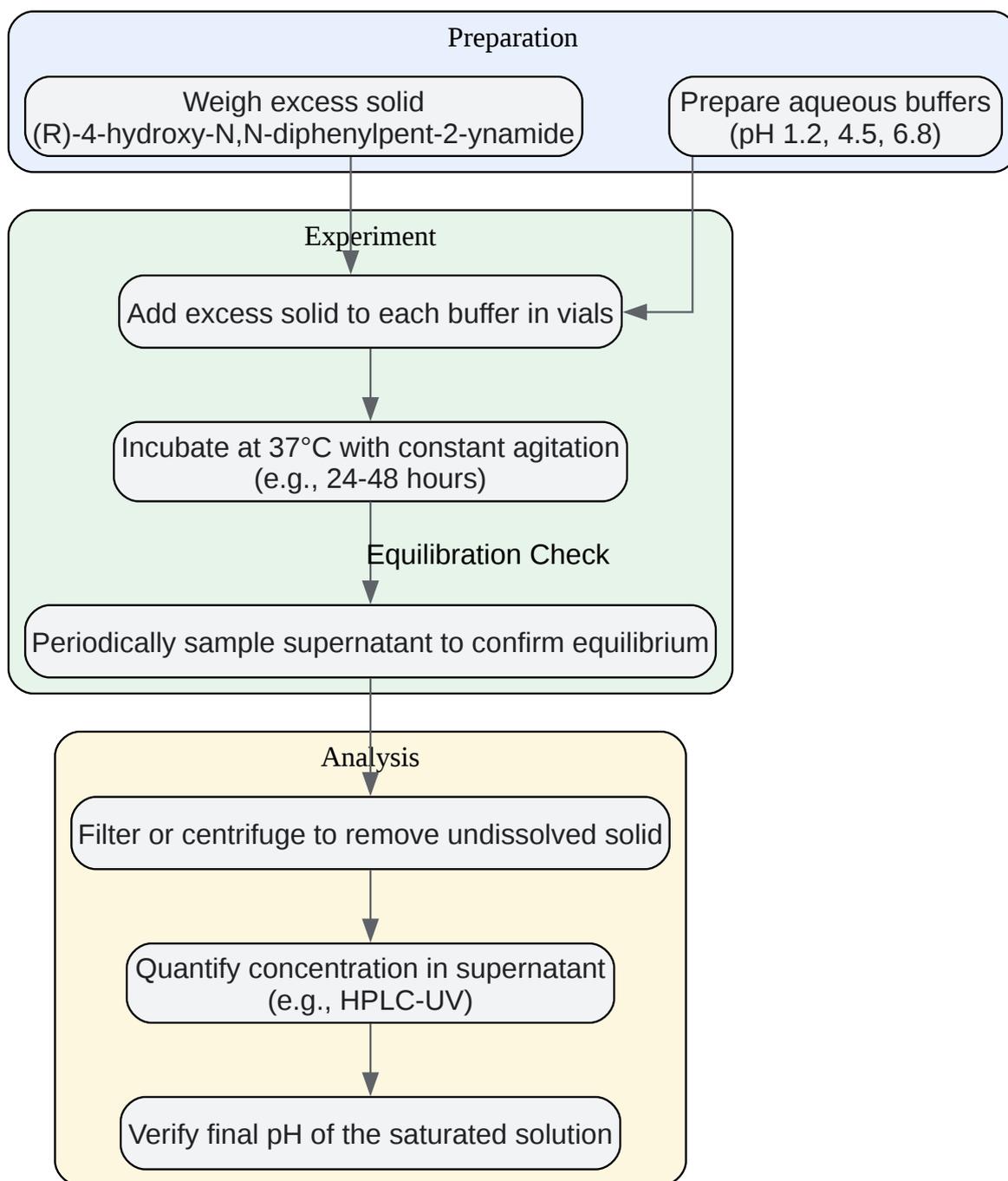
The following sections outline detailed protocols for determining the solubility of **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide**. The experimental design emphasizes a self-validating system, where each step is justified and contributes to the overall trustworthiness of the data.

Part 1: pH-Dependent Aqueous Solubility (Thermodynamic Shake-Flask Method)

The solubility of ionizable compounds, including those with amide functional groups, can be significantly influenced by pH.[13][14] The amide group in **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide** can undergo hydrolysis under strongly acidic or basic conditions, although amides are generally more stable than esters.[15] It is also important to consider the hydroxyl group, which can ionize at higher pH values. Therefore, assessing solubility across a physiologically relevant pH range is crucial.

Objective: To determine the equilibrium solubility of **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide** in aqueous buffers at pH 1.2, 4.5, and 6.8 at 37 °C, in accordance with ICH guidelines.[12][16]

Workflow for Thermodynamic Solubility Determination



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Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol:

- Preparation of Buffers: Prepare three aqueous buffers: pH 1.2 (e.g., simulated gastric fluid without enzymes), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer), as recommended by ICH guidelines.[16]
- Sample Preparation: Add an excess amount of solid **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide** to separate vials containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
- Equilibration: Seal the vials and place them in an incubator shaker set to 37 ± 1 °C.[12] Agitate the samples for a predetermined period (e.g., 24 to 48 hours). The goal is to reach equilibrium, where the concentration of the dissolved compound no longer changes over time.[5] To validate this, preliminary experiments should be conducted to determine the time to reach equilibrium.[5]
- Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. Centrifugation is an alternative to filtration.[17]
- Quantification: Analyze the concentration of **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide** in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared in each respective buffer to ensure accurate quantification.
- pH Verification: Measure the pH of the remaining saturated solution to confirm that it has not significantly changed during the experiment.[16][18]
- Stability Assessment: It is crucial to demonstrate that the compound is stable in the solubility media.[16][18] An aliquot of a known concentration should be incubated under the same conditions and analyzed to ensure less than 10% degradation over the course of the experiment.[16][18]

Data Presentation:

pH	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)
1.2	37	Experimental Value	Calculated
4.5	37	Experimental Value	Calculated
6.8	37	Experimental Value	Calculated

Part 2: Solubility in Organic and Co-Solvent Systems

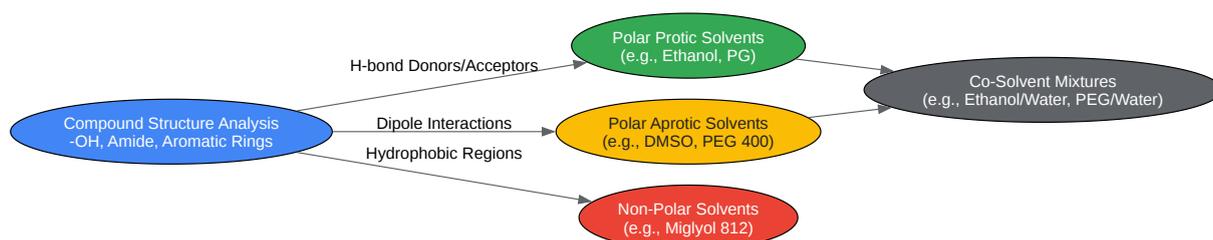
For formulation development, understanding the solubility in various pharmaceutically acceptable organic solvents and co-solvent systems is essential.[19][20] This information is critical for developing both oral liquid formulations and parenteral dosage forms.[21]

Objective: To determine the solubility of **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide** in a selection of common pharmaceutical solvents and co-solvent systems.

Solvent Selection Rationale:

The choice of solvents should be systematic, covering a range of polarities and hydrogen bonding capabilities.[19][22] A careful examination of the structure of **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide**—with its hydroxyl group, amide, and aromatic rings—suggests it will have varied solubility in different solvents.

Logical Flow for Solvent Selection



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Caption: Rationale for selecting solvents based on the compound's structural features.

Protocol: The shake-flask method described above can be adapted for organic solvents. The experiments are typically conducted at room temperature (25 °C).

Data Presentation:

Solvent/Co-solvent System	Temperature (°C)	Solubility (mg/mL)
Ethanol	25	Experimental Value
Propylene Glycol (PG)	25	Experimental Value
Polyethylene Glycol 400 (PEG 400)	25	Experimental Value
Dimethyl Sulfoxide (DMSO)	25	Experimental Value
PG/Water (50:50 v/v)	25	Experimental Value
PEG 400/Water (50:50 v/v)	25	Experimental Value

Conclusion and Future Directions

This guide has outlined a robust, scientifically grounded framework for determining the solubility profile of **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide**. By employing these self-validating protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The pH-dependent aqueous solubility data will be pivotal for its BCS classification, while the information from organic and co-solvent systems will directly inform formulation strategies.[8][23]

Future work should focus on understanding the solid-state properties of **(R)-4-hydroxy-N,N-diphenylpent-2-ynamide**, as different polymorphic forms can exhibit different solubilities.[1] A comprehensive understanding of its solubility and solid-state characteristics will be instrumental in unlocking the full therapeutic potential of this promising molecule.

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